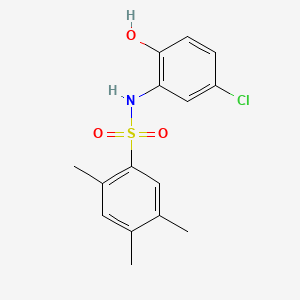

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-9-6-11(3)15(7-10(9)2)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEIKFXOWPDCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, is brominated to introduce a bromo group at the 5-position.

Nucleophilic Substitution: The bromo group is then substituted with a chloro group using a nucleophilic substitution reaction.

Hydroxylation: The chloro group is hydroxylated to introduce the hydroxy group at the 2-position.

Amination: Finally, the hydroxylated compound undergoes amination to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the sulfonamide group.

Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonic acid.

Reduction: Formation of N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonic acid amide.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Moiety

The 2,4,5-trimethyl substitution pattern in the target compound distinguishes it from other sulfonamide derivatives:

- 2,4,5-Trimethoxy vs. 2,4,5-Trimethyl: In a cytotoxicity study, 2,4,5-trimethoxyphenyl-substituted sulfonamides exhibited high potency against MCF7 breast cancer cells, comparable to 3,4,5-trimethoxy derivatives .

- 2,4,6-Trimethylbenzenesulfonamide: A structurally related compound, N-(2-aminoethyl)-2,4,6-trimethylbenzenesulfonamide, demonstrates the impact of substituent positioning. The 2,4,6-trimethyl arrangement introduces greater steric hindrance compared to 2,4,5-trimethyl, which may influence receptor binding or metabolic stability .

Variations on the Phenyl Ring

The 5-chloro-2-hydroxyphenyl group in the target compound contrasts with analogs bearing different substituents:

- 5-Chloro-2-methoxyphenyl : N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide has been studied for herbicidal and anti-malarial activities . Replacing methoxy (-OCH₃) with hydroxy (-OH) in the target compound may enhance hydrogen-bonding capacity, improving interactions with biological targets but reducing lipophilicity.

- 5-Chloro-2-methylphenyl: N-(5-Chloro-2-methylphenyl)benzenesulfonamide is utilized as a pharmaceutical intermediate .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as a sulfonamide derivative, exhibits significant biological activity that has been explored in various studies. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H16ClNO3S

- Molecular Weight : 325.81 g/mol

- IUPAC Name : N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

- CAS Number : 893775-47-8

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes that are critical for bacterial growth and survival, making it a potential candidate for antimicrobial applications.

- Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of this compound. For instance:

- A study evaluated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 10 µg/mL.

- The compound was found to disrupt bacterial cell wall synthesis and inhibit protein synthesis, which are crucial for bacterial proliferation.

Anti-inflammatory Effects

Research has shown that this sulfonamide derivative can reduce inflammation markers in vitro:

- In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 40% compared to untreated controls.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays:

- In DPPH radical scavenging assays, the compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(5-chloro-2-hydroxyphenyl)-2,4,5-trimethylbenzenesulfonamide?

- Methodological Answer : A common approach involves sulfonylation of the primary amine (5-chloro-2-hydroxyphenylamine) with 2,4,5-trimethylbenzenesulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is advised. Similar protocols are documented for analogous sulfonamides, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the sulfonamide linkage and substituent positions. For example, the hydroxyl proton in the 2-hydroxyphenyl group typically appears as a broad singlet (~10–12 ppm).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX-97 or SHELXL) provides definitive structural confirmation. A triclinic crystal system with space group and parameters like Å, Å, and Å (from analogous sulfonamides) may serve as a reference .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Begin with in vitro assays targeting biological activities common to sulfonamides, such as antimicrobial or cytotoxic effects. For instance:

- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .

- Cytotoxicity Assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Positive controls like cisplatin or doxorubicin ensure assay validity .

Advanced Research Questions

Q. How can crystallographic data refinement challenges be addressed for this sulfonamide?

- Methodological Answer : Use SHELXL for structure refinement, focusing on resolving disordered substituents (e.g., trimethyl groups). Key steps include:

- Data Collection : Optimize crystal quality to achieve a data-to-parameter ratio >15:1, as seen in analogous structures with .

- Disorder Modeling : Apply PART instructions in SHELXL to split disordered atoms and refine occupancy ratios.

- Validation Tools : Use PLATON or CCDC Mercury to check for hydrogen bonding and π-π interactions .

Q. What strategies resolve contradictions between spectroscopic and computational data?

- Methodological Answer :

- NMR vs. DFT Calculations : If experimental H NMR shifts deviate from density functional theory (DFT) predictions, re-evaluate solvent effects (e.g., chloroform vs. DMSO) or conformational flexibility.

- Crystallographic vs. IR Data : Discrepancies in hydrogen bonding (e.g., hydroxyl group interactions) may arise from solid-state vs. solution-phase differences. Validate via variable-temperature NMR or solid-state IR .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents (e.g., chloro, hydroxyl, methyl groups) and evaluate activity changes:

- Synthetic Modifications : Replace the 5-chloro group with bromo or nitro moieties to assess electronic effects.

- Biological Testing : Compare IC values across derivatives to identify critical pharmacophores. For example, the 2-hydroxyphenyl group may enhance DNA intercalation, as seen in trimetallic complexes .

Q. What computational methods predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Focus on sulfonamide’s sulfonyl group binding to zinc ions.

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Data Contradiction Analysis

Q. How to address conflicting results between antimicrobial and cytotoxic assays?

- Methodological Answer : Cross-validate using orthogonal assays:

- False Positives in Antimicrobial Tests : Confirm results with live/dead staining or ATP-bioluminescence assays to rule out nonspecific toxicity.

- Cytotoxicity Mechanism : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. SAR data may reveal selective toxicity toward prokaryotic vs. eukaryotic cells .

Q. Why might X-ray crystallography and solution-phase NMR show conformational differences?

- Methodological Answer : Solid-state structures often exhibit restricted rotation due to crystal packing forces, whereas solution-phase NMR captures dynamic conformers. Use NOESY or ROESY NMR to detect intramolecular interactions (e.g., between hydroxyl and sulfonyl groups) that stabilize specific conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.